molecular formula C16H13Cl3N2O B4185788 3-(1H-benzimidazol-2-yl)-1,1,1-trichloro-3-phenyl-2-propanol

3-(1H-benzimidazol-2-yl)-1,1,1-trichloro-3-phenyl-2-propanol

Cat. No. B4185788
M. Wt: 355.6 g/mol
InChI Key: JLWZUWTTYBMUNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-benzimidazol-2-yl)-1,1,1-trichloro-3-phenyl-2-propanol, also known as TCBZ, is a benzimidazole derivative that has been studied for its potential use as an anthelmintic agent. It is a white crystalline solid that is insoluble in water, but soluble in organic solvents. TCBZ has been shown to have activity against a variety of parasitic worms, including liver flukes, sheep gastrointestinal nematodes, and tapeworms.

Mechanism of Action

The mechanism of action of 3-(1H-benzimidazol-2-yl)-1,1,1-trichloro-3-phenyl-2-propanol is not fully understood. It is believed to act by disrupting the metabolism of the parasite, leading to its death. 3-(1H-benzimidazol-2-yl)-1,1,1-trichloro-3-phenyl-2-propanol has been shown to inhibit the activity of fumarate reductase, an enzyme involved in the energy metabolism of the parasite. This inhibition leads to a decrease in the production of ATP, which is essential for the survival of the parasite.
Biochemical and Physiological Effects:
3-(1H-benzimidazol-2-yl)-1,1,1-trichloro-3-phenyl-2-propanol has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of fumarate reductase, as mentioned above. 3-(1H-benzimidazol-2-yl)-1,1,1-trichloro-3-phenyl-2-propanol has also been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. This inhibition can lead to an increase in the bioavailability of other drugs and xenobiotics.

Advantages and Limitations for Lab Experiments

One advantage of 3-(1H-benzimidazol-2-yl)-1,1,1-trichloro-3-phenyl-2-propanol is its broad-spectrum activity against a variety of parasitic worms. This makes it a potentially useful agent for the treatment of a range of parasitic infections. However, 3-(1H-benzimidazol-2-yl)-1,1,1-trichloro-3-phenyl-2-propanol has some limitations as well. It is insoluble in water, which can make it difficult to administer. Additionally, 3-(1H-benzimidazol-2-yl)-1,1,1-trichloro-3-phenyl-2-propanol has been shown to have some toxicity in animals, which may limit its use in humans.

Future Directions

There are a number of potential future directions for research on 3-(1H-benzimidazol-2-yl)-1,1,1-trichloro-3-phenyl-2-propanol. One area of interest is the development of new formulations of 3-(1H-benzimidazol-2-yl)-1,1,1-trichloro-3-phenyl-2-propanol that are more soluble in water, which would make it easier to administer. Another area of interest is the development of new analogs of 3-(1H-benzimidazol-2-yl)-1,1,1-trichloro-3-phenyl-2-propanol that have improved activity against parasitic worms. Additionally, further research is needed to fully understand the mechanism of action of 3-(1H-benzimidazol-2-yl)-1,1,1-trichloro-3-phenyl-2-propanol, which could lead to the development of new drugs with similar activity. Finally, there is interest in exploring the potential use of 3-(1H-benzimidazol-2-yl)-1,1,1-trichloro-3-phenyl-2-propanol in the treatment of cancer, which has shown promise in preclinical studies.

Scientific Research Applications

3-(1H-benzimidazol-2-yl)-1,1,1-trichloro-3-phenyl-2-propanol has been extensively studied for its potential use as an anthelmintic agent. It has been shown to have activity against a variety of parasitic worms, including liver flukes, sheep gastrointestinal nematodes, and tapeworms. 3-(1H-benzimidazol-2-yl)-1,1,1-trichloro-3-phenyl-2-propanol has also been studied for its potential use in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-1,1,1-trichloro-3-phenylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl3N2O/c17-16(18,19)14(22)13(10-6-2-1-3-7-10)15-20-11-8-4-5-9-12(11)21-15/h1-9,13-14,22H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLWZUWTTYBMUNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2)C(C(Cl)(Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(1H-benzimidazol-2-yl)-1,1,1-trichloro-3-phenyl-2-propanol
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3-(1H-benzimidazol-2-yl)-1,1,1-trichloro-3-phenyl-2-propanol
Reactant of Route 3
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3-(1H-benzimidazol-2-yl)-1,1,1-trichloro-3-phenyl-2-propanol
Reactant of Route 4
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3-(1H-benzimidazol-2-yl)-1,1,1-trichloro-3-phenyl-2-propanol
Reactant of Route 5
3-(1H-benzimidazol-2-yl)-1,1,1-trichloro-3-phenyl-2-propanol
Reactant of Route 6
3-(1H-benzimidazol-2-yl)-1,1,1-trichloro-3-phenyl-2-propanol

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